6-Hydroxyflavanone
Overview
Description
6-Hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 6. It has a role as a fungal xenobiotic metabolite1.
Synthesis Analysis
The synthesis of 6-Hydroxyflavanone was carried out and identified by H and C NMR. Details concerning the thermal behavior were evaluated by thermogravimetry under oxygen and nitrogen purge gases2. Another study reported a divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization3.Molecular Structure Analysis
The crystal structure of S and R enantiomers of 6-hydroxyflavanone has been reported to have four crystallographic sites of the unit cell in an approximate 3:1/1:3 ratio4.
Chemical Reactions Analysis
The physicochemical properties of 6-Hydroxyflavanone were investigated using potentiometric titration, UV–Vis spectroscopy, and cyclic voltammetry. Theoretical DFT (B3LYP) method was used to disclose the electronic structure and properties of the compound5.Physical And Chemical Properties Analysis
The molecular weight of 6-Hydroxyflavanone is 240.25 g/mol1.Scientific Research Applications
Fluorescence Properties : 6-Hydroxyflavanone (6HF) exhibits distinct fluorescence properties. It demonstrates enhanced fluorescence in certain solvents and conditions, which could be valuable in fluorescence-based applications (Li et al., 2016).
Anticancer Activity : This compound shows potential in cancer treatment. For example, it has been found to induce apoptosis in colon cancer cells and osteosarcoma cells through various molecular pathways (Shin et al., 2012); (Lu et al., 2014).
DNA Interactions : Research has demonstrated that 6-Hydroxyflavanone and its derivatives interact with DNA, which may have implications for the development of new pharmaceuticals (Korolevich et al., 2019).
Antimicrobial Activity : Synthesized derivatives of 7-hydroxyflavanone, closely related to 6-Hydroxyflavanone, have shown potent antimicrobial activity, which could be promising for the development of new antimicrobial agents (Bhanu et al., 2019).
Hair Growth Promotion : A derivative of 6-Hydroxyflavanone, t-Flavanone, has been found to promote hair growth and increase hair diameter, suggesting its potential application in treating hair loss conditions (Sasajima et al., 2007).
Antileishmanial Activity : 2'-Hydroxyflavanone has demonstrated efficacy against Leishmania amazonensis, both in vitro and in vivo, indicating its potential as a treatment for leishmaniasis (Gervazoni et al., 2018).
Analgesic and Anti-inflammatory Effects : 2-Hydroxyflavanone has shown considerable analgesic and anti-inflammatory effects in rodent models, suggesting its potential use in pain management (Khan et al., 2022).
Skin Permeation and Psoriasis Treatment : It has potential application in the treatment of psoriasis, with studies showing efficient skin targeting and anti-inflammatory effects (Alalaiwe et al., 2020).
Safety And Hazards
The safety data sheet for 6-Hydroxyflavanone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition8.
Future Directions
According to computational and cyclic voltammetry results, 6-Hydroxyflavanone could predict higher antioxidant activity with respect to other compounds. The values of K b intrinsic binding constants of the flavanones indicated weak interactions with DNA. Structure–activity relationships observed for antioxidant activity and DNA interactions suggest that 6-Hydroxyflavanone can protect DNA against oxidative damage most effectively than flavanone, 2′-hydroxyflavanone or 7-hydroxyflavanone5.
properties
IUPAC Name |
6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPQUEOOBIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022429 | |
Record name | 6-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyflavanone | |
CAS RN |
4250-77-5 | |
Record name | (±)-6-Hydroxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxyflavanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYFLAVANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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